molecular formula C17H19NO4S B214105 methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Katalognummer B214105
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: TWDGUJMSVZCBJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate exerts its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. BTK plays a critical role in the activation and proliferation of B cells, which are involved in the pathogenesis of various autoimmune disorders and cancers. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, ITK plays a critical role in the activation and proliferation of T cells, which are involved in the pathogenesis of various autoimmune disorders and inflammatory diseases. Inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression.
Biochemical and Physiological Effects
methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to exert its pharmacological effects by inhibiting the activity of BTK and ITK, which are involved in the signaling pathway of B cells and T cells, respectively. Inhibition of BTK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of B-cell activation and proliferation, leading to the inhibition of disease progression. Similarly, inhibition of ITK activity by methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate results in the suppression of T-cell activation and proliferation, leading to the inhibition of disease progression. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several advantages for lab experiments, including its high potency and selectivity for BTK and ITK, its favorable pharmacokinetic properties, and its ability to inhibit the activity of both B cells and T cells. However, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate also has several limitations, including its potential toxicity and off-target effects, which may limit its clinical development.

Zukünftige Richtungen

For the development of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the optimization of its pharmacological properties, the identification of biomarkers for patient selection and monitoring, and the evaluation of its efficacy and safety in clinical trials. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may also be evaluated in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Additionally, methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate may be evaluated for its potential therapeutic applications in other diseases, such as viral infections and neurodegenerative disorders.

Synthesemethoden

The synthesis of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves a series of chemical reactions, including the condensation of 5-methyl-2-furoic acid with 2-aminobenzothiazole, followed by the cyclization of the resulting intermediate with 2-cyclohexen-1-one. The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester of methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied in preclinical models for its potential therapeutic applications in cancer, autoimmune disorders, and inflammatory diseases. In vitro studies have shown that methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathway of B cells, which play a critical role in the pathogenesis of various diseases. methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), which is involved in the signaling pathway of T cells.

Eigenschaften

Produktname

methyl 2-[(5-methyl-2-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Molekularformel

C17H19NO4S

Molekulargewicht

333.4 g/mol

IUPAC-Name

methyl 2-[(5-methylfuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C17H19NO4S/c1-10-8-9-12(22-10)15(19)18-16-14(17(20)21-2)11-6-4-3-5-7-13(11)23-16/h8-9H,3-7H2,1-2H3,(H,18,19)

InChI-Schlüssel

TWDGUJMSVZCBJL-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

Kanonische SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.